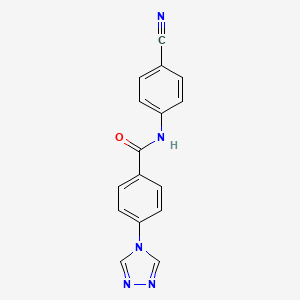
N-phenyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a thioether derivative of triazole and has a phenyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells. PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
PTAA has been shown to have a low toxicity profile in vitro, but its physiological effects in vivo are not well understood. Studies have shown that PTAA can induce apoptosis in cancer cells, but its effects on normal cells are unclear. Further research is needed to determine the potential side effects of PTAA and its suitability for use in humans.
实验室实验的优点和局限性
PTAA has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound, making it readily available for research. It also has a low toxicity profile, which makes it suitable for use in cell culture experiments. However, PTAA has limitations in terms of its solubility and stability in aqueous solutions, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on PTAA. One potential direction is the development of PTAA-based materials for use in biosensors and other electronic devices. Another direction is the investigation of PTAA as a potential anticancer agent in vivo, including its effects on normal cells and its potential side effects. Additionally, further research is needed to understand the mechanism of action of PTAA and its potential applications in catalysis and other fields.
合成方法
PTAA can be synthesized by reacting 2-mercapto-1H-1,2,3-triazole with phenyl chloroacetate in the presence of a base. The reaction yields PTAA as a white crystalline powder with a melting point of 152-154°C. Other methods of synthesis have also been reported, including the use of copper-catalyzed azide-alkyne cycloaddition and click chemistry.
科学研究应用
PTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PTAA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also shown potential as an antibacterial and antifungal agent.
In materials science, PTAA has been studied for its use as a building block in the synthesis of novel materials. This compound has been used to create self-assembled monolayers on gold surfaces, which have potential applications in the development of biosensors and other electronic devices.
In catalysis, PTAA has been used as a ligand in the synthesis of metal complexes. These complexes have been investigated for their potential applications in catalytic reactions, such as the reduction of nitroarenes.
属性
IUPAC Name |
N-phenyl-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-9(7-16-10-6-11-14-13-10)12-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYCJFHPKUOFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)

![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)